Mass Shift and Isotopic Purity Enable Definitive MS Resolution from Unlabeled Anagliptin and Alternative Deuterated Analogs
Anagliptin-d6 provides a +6 Da mass shift (MW 389.49 Da) relative to unlabeled Anagliptin (MW 383.45 Da, C19H25N7O2), compared to the +7 Da shift of Anagliptin-d7 (MW 390.49 Da, C19H18D7N7O2) . The +6 Da separation exceeds the +3 Da minimum threshold required to avoid isotopic cross-talk from the natural abundance ¹³C isotope envelope of the unlabeled analyte [1]. Vendor-certified isotopic purity for Anagliptin-d6 is ≥98%, ensuring that the contribution of unlabeled or under-labeled species to the internal standard channel remains below 2%, a critical specification for achieving assay accuracy within the 85–115% acceptance window mandated by ICH M10 and FDA bioanalytical method validation guidance . In contrast, structural analog internal standards (e.g., Teneligliptin or Sitagliptin employed as surrogate IS for Anagliptin) exhibit different molecular structures, producing divergent extraction recovery and ionization efficiency that commonly yield matrix factor differences of 15–40% relative to the target analyte .
| Evidence Dimension | Mass shift enabling MS resolution and isotopic purity |
|---|---|
| Target Compound Data | Anagliptin-d6: MW 389.49 Da, Δm = +6 Da, isotopic purity ≥98% |
| Comparator Or Baseline | Unlabeled Anagliptin: MW 383.45 Da, Δm = 0 Da. Anagliptin-d7: MW 390.49 Da, Δm = +7 Da. Structural analog IS: matrix factor difference 15–40% vs. analyte. |
| Quantified Difference | +6 Da differential vs. unlabeled Anagliptin; ≥98% isotopic purity limits cross-contribution to <2%; structural analog IS matrix factor mismatch of 15–40%. |
| Conditions | LC-MS/MS quantitative bioanalysis; vendor Certificate of Analysis specifications; literature-reported matrix effect comparisons for SIL-IS vs. structural analog IS. |
Why This Matters
A +6 Da mass shift with ≥98% isotopic purity ensures that Anagliptin-d6 can serve as a regulatory-compliant internal standard without isotopic cross-talk, directly enabling validated bioanalytical methods for pharmacokinetic studies and therapeutic drug monitoring where structural analog internal standards would fail accuracy criteria.
- [1] Rapid Commun Mass Spectrom. 2015;29:591-600. Application of chemometrics to resolve overlapping mass spectral peak clusters. Single/double ²H-labeled IS cause cross-contribution; ≥+3 Da shift recommended to avoid isotopic interference. View Source
